2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile
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Overview
Description
2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE typically involves multi-step organic reactions
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro groups can be reduced to amines under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, 2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE is studied for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicine, this compound is investigated for its pharmacological properties. Studies focus on its efficacy, toxicity, and mechanism of action to determine its potential as a drug candidate.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of polymers, coatings, and other materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2,4-DIAMINO-6-(4-METHOXYPHENYL)-1,3,5-TRIAZINE
- 2,4-DIAMINO-5-(4-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE
Uniqueness
The uniqueness of 2,4-DIAMINO-5-(4-ETHOXY-3-METHOXYPHENYL)-8-HYDROXY-5H-CHROMENO[2,3-B]PYRIDIN-3-YL CYANIDE lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H20N4O4 |
---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2,4-diamino-5-(4-ethoxy-3-methoxyphenyl)-8-hydroxy-5H-chromeno[2,3-b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C22H20N4O4/c1-3-29-15-7-4-11(8-17(15)28-2)18-13-6-5-12(27)9-16(13)30-22-19(18)20(24)14(10-23)21(25)26-22/h4-9,18,27H,3H2,1-2H3,(H4,24,25,26) |
InChI Key |
SGDZPIVDNHXHKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C=C(C=C3)O)OC4=C2C(=C(C(=N4)N)C#N)N)OC |
Origin of Product |
United States |
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